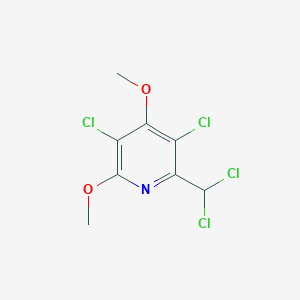
3,5-Dichloro-2-(dichloromethyl)-4,6-dimethoxypyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dichloro-2-(dichloromethyl)-4,6-dimethoxypyridine is a chemical compound with the molecular formula C8H7Cl4NO2 It is a derivative of pyridine, characterized by the presence of two chlorine atoms, a dichloromethyl group, and two methoxy groups attached to the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-2-(dichloromethyl)-4,6-dimethoxypyridine typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of 2-(dichloromethyl)-4,6-dimethoxypyridine using chlorine gas or other chlorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, at temperatures ranging from 0°C to 50°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dichloro-2-(dichloromethyl)-4,6-dimethoxypyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of partially or fully reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for methoxylation.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyridine derivatives with various functional groups.
Applications De Recherche Scientifique
3,5-Dichloro-2-(dichloromethyl)-4,6-dimethoxypyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a potential lead compound in drug discovery, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mécanisme D'action
The mechanism of action of 3,5-Dichloro-2-(dichloromethyl)-4,6-dimethoxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and methoxy groups enhances its binding affinity and specificity towards these targets. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,5-Dichloro-2-(chloromethyl)pyridine
- 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride
- 3,5-Dichlorobenzamide derivatives
Uniqueness
3,5-Dichloro-2-(dichloromethyl)-4,6-dimethoxypyridine is unique due to the presence of both dichloromethyl and dimethoxy groups on the pyridine ring. This combination of substituents imparts distinct chemical properties, such as increased lipophilicity and reactivity, which are not commonly found in other similar compounds. These properties make it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
179331-02-3 |
|---|---|
Formule moléculaire |
C8H7Cl4NO2 |
Poids moléculaire |
291.0 g/mol |
Nom IUPAC |
3,5-dichloro-2-(dichloromethyl)-4,6-dimethoxypyridine |
InChI |
InChI=1S/C8H7Cl4NO2/c1-14-6-3(9)5(7(11)12)13-8(15-2)4(6)10/h7H,1-2H3 |
Clé InChI |
QEQPYHRODLZPDC-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=NC(=C1Cl)OC)C(Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


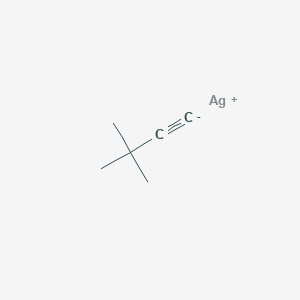
![1-(3-Butylbicyclo[1.1.1]pentan-1-yl)ethan-1-one](/img/structure/B14276082.png)
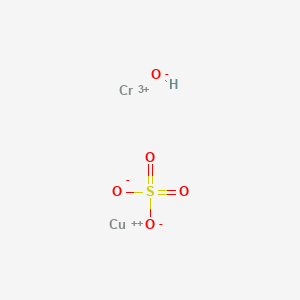
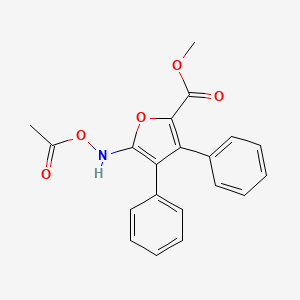
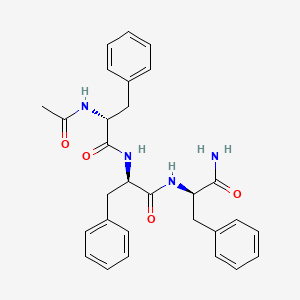
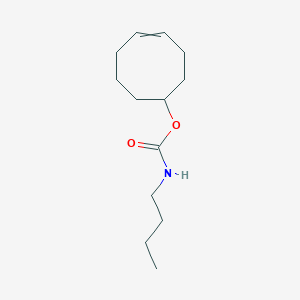
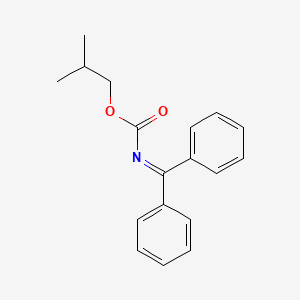

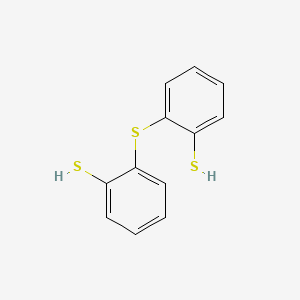
![3-Methoxy-1-phenyl-3-[(trimethylsilyl)oxy]prop-2-en-1-one](/img/structure/B14276129.png)
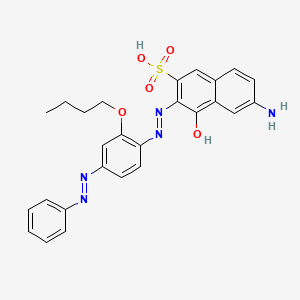
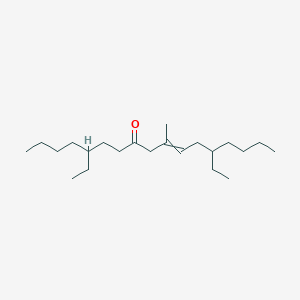
![Heptyl [2-(ethenyloxy)ethyl]carbamodithioate](/img/structure/B14276148.png)

